molecular formula C14H13FN2O4 B2970398 Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate CAS No. 338792-89-5

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2970398
CAS No.: 338792-89-5
M. Wt: 292.266
InChI Key: IHAMDCHMFNDUJF-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, an ester (ethoxycarbonyl) group at position 3, and a carbamoyl moiety at position 4 linked to a 3-fluorophenyl ring.

Properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-5-9(15)7-10/h4-7H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMDCHMFNDUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Esterification: The ethyl ester moiety is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutions

The 3-fluorophenyl carbamoyl group in the target compound can be substituted with other halogens or functional groups, altering electronic and steric properties:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Features CAS Number
Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate 3-Fluoro 322.30 Moderate polarity, fluorine effects Not explicitly listed
Ethyl 4-[(4-chlorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate 4-Chloro 338.78 Increased lipophilicity 113762-01-9
Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}-5-methyl-1,2-oxazole-3-carboxylate 3-Chloro-5-CF₃-pyridine 417.74 Enhanced electron-withdrawing effects 134889-04-6

Key Findings :

  • The pyridine-based analog introduces a trifluoromethyl group, which may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Functional Group Modifications on the Isoxazole Core

Modifications at positions 3, 4, or 5 of the isoxazole ring significantly impact reactivity and bioactivity:

Compound Name Functional Group at Position 4 Molecular Weight (g/mol) Applications/Properties CAS Number
Ethyl 5-methylisoxazole-3-carboxylate Hydrogen (no carbamoyl group) 169.17 Intermediate in synthesis 3209-72-1
Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate Chloromethyl 203.62 Reactive site for further derivatization 82855-35-4
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate Bromoacetyl 304.15 Electrophilic for nucleophilic attack 2358751-44-5

Key Findings :

  • The chloromethyl derivative serves as a versatile intermediate for introducing alkyl or aryl groups via nucleophilic substitution .
  • The bromoacetyl analog is reactive in cross-coupling reactions, enabling the synthesis of complex conjugates .

Heterocycle Replacements: Oxazole vs. Oxadiazole and Triazole

Replacing the 1,2-oxazole core with other heterocycles alters electronic properties and hydrogen-bonding capacity:

Compound Name Core Heterocycle Molecular Weight (g/mol) Key Differences CAS Number
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 1,2,4-Oxadiazole 301.22 Higher aromaticity, reduced basicity 886361-32-6
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate 1,2,4-Triazole 231.24 Increased hydrogen-bonding potential 31197-17-8

Key Findings :

  • Oxadiazoles exhibit greater metabolic stability due to reduced susceptibility to enzymatic oxidation compared to oxazoles .

Biological Activity

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13FN2O4
  • CAS Number : 338761-30-1
  • Physical Form : Solid
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and antibacterial agent, as well as its role in modulating specific biological pathways.

Antiviral Activity

Research indicates that derivatives of oxazole compounds exhibit antiviral properties. For instance, studies have shown that certain oxazole derivatives can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This compound may share similar mechanisms due to its structural characteristics.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Some studies suggest that oxazole derivatives can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes, leading to cell death. The presence of the fluorophenyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Modulation of Signaling Pathways : Some studies suggest that oxazole derivatives can influence signaling pathways related to inflammation and immune response.

Study 1: Antiviral Screening

A study conducted by Ouyang et al. evaluated various oxazole derivatives against Tobacco Mosaic Virus (TMV). The results indicated significant antiviral activity with certain derivatives exhibiting EC50 values as low as 0.012 M without cytotoxic effects . This suggests a promising avenue for further research into the antiviral potential of this compound.

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of oxazole compounds against Gram-negative bacteria. The findings revealed that specific derivatives could inhibit bacterial growth at concentrations lower than those typically required for conventional antibiotics . This highlights the potential for this compound in treating antibiotic-resistant infections.

Data Table: Biological Activities

Activity TypeTarget Organism/VirusEC50/IC50 ValueReference
AntiviralTobacco Mosaic Virus0.012 M
AntibacterialGram-negative bacteria<10 µg/mL

Q & A

Basic: What synthetic methodologies are employed to prepare Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate, and how is its purity and structural integrity validated?

Answer:
The compound is typically synthesized via a multi-step route involving:

  • Oxazole ring formation using Hantzsch-type cyclization of β-keto esters with nitriles.
  • Carbamoyl coupling between the oxazole intermediate and 3-fluoroaniline, mediated by carbodiimides (e.g., DCC) or coupling agents like HATU.
  • Esterification to introduce the ethyl group.

Validation methods:

  • Purity : HPLC with UV detection (≥95% purity threshold).
  • Structural confirmation :
    • NMR (¹H/¹³C) to verify substituent positions and coupling.
    • Mass spectrometry (ESI-MS) for molecular ion matching.
    • X-ray crystallography using SHELXL for refinement and ORTEP for visualization .

Basic: Which crystallographic tools and protocols are recommended for resolving the molecular structure of this compound?

Answer:
For single-crystal X-ray diffraction:

  • Data collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å).
  • Structure solution : SHELXD or SHELXS for phase determination .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for metric analysis .
  • Validation : Check for R-factor convergence, residual electron density, and PLATON/ADDSYM for symmetry errors .

Advanced: How can researchers address contradictions in crystallographic refinement data, such as high R-values or anomalous displacement parameters?

Answer:
Contradictions may arise from:

  • Crystal twinning : Test for twinning using PLATON or refine in SHELXL with a TWIN instruction .
  • Disorder : Model alternate conformations with PART instructions and occupancy refinement.
  • Hydrogen bonding inconsistencies : Cross-validate with IR spectroscopy or DFT calculations.
  • Validation tools : Use checkCIF/PLATON to flag outliers in bond lengths/angles .

Advanced: What experimental design strategies optimize the synthetic yield of this compound under varying reaction conditions?

Answer:

  • Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity).
  • In situ monitoring : Use HPLC or FTIR to track intermediate formation.
  • Catalyst screening : Evaluate Pd/C, CuI, or organocatalysts for coupling efficiency.
  • Solvent optimization : Compare DMF, THF, and acetonitrile for carbamoyl coupling kinetics.
  • Reference analogs : Compare with structurally similar oxazole derivatives (e.g., bromophenyl analogs) for yield trends .

Advanced: How can structure-activity relationship (SAR) studies be conducted to evaluate this compound’s bioactivity?

Answer:

  • Pharmacophore modeling : Use crystallographic data (bond angles, torsional constraints) for docking studies (AutoDock Vina).
  • In vitro assays :
    • Enzyme inhibition (e.g., kinase assays) with IC50 determination.
    • Cytotoxicity profiling (MTT assay) against cell lines.
  • Analog synthesis : Modify substituents (e.g., fluorophenyl to chlorophenyl) and compare bioactivity.
  • Reference frameworks : Leverage SAR data from oxadiazole-based antivirals (e.g., Raltegravir’s oxadiazole scaffold) .

Advanced: What computational methods validate spectroscopic and crystallographic data discrepancies for this compound?

Answer:

  • DFT calculations : Optimize geometry (Gaussian 16) and compare computed NMR/IR spectra with experimental data.
  • Hirshfeld surface analysis : Assess intermolecular interactions (CrystalExplorer) to validate packing motifs.
  • Docking validation : Cross-check crystallographic ligand poses with molecular dynamics simulations (GROMACS).
  • Statistical validation : Use RFree monitoring in SHELXL to avoid overfitting .

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